Bis(trimethylsilyl)peroxide

Übersicht

Beschreibung

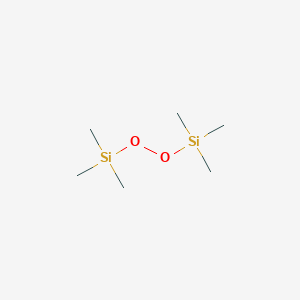

Bis(trimethylsilyl)peroxide (BTMSPO, CAS 5796-98-5) is an organosilicon peroxide with the molecular formula C₆H₁₈O₂Si₂ and a molecular weight of 178.38 g/mol . It is synthesized via the reaction of chlorotrimethylsilane with hydrogen peroxide complexes like diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂), yielding 80–96% under optimized conditions . BTMSPO is widely used as an electrophilic hydroxylating agent in organic synthesis, enabling controlled release of H₂O₂ under anhydrous conditions . Key applications include:

- Baeyer-Villiger oxidations of ketones .

- Synthesis of antimalarial cyclic peroxides (e.g., 1,2,4,5-tetraoxanes) using TMSOTf as a catalyst .

- Hydroxylation of aliphatic, aromatic, and heteroaromatic anions via Grignard or lithium intermediates .

Despite its utility, BTMSPO poses explosion risks when distilled or exposed to metal surfaces, necessitating handling with glass or plastic tools . Its byproduct, hexamethyldisiloxane (bp 100°C), simplifies purification .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)peroxide is typically synthesized by treating trimethylsilyl chloride with a hydrogen peroxide-urea complex . Another method involves the reaction of chlorotrimethylsilane with a diazabicyclooctane-hydrogen peroxide complex in the presence of dry dichloromethane . The reaction is carried out under an argon atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the reactive intermediates and products is essential to prevent any hazardous incidents .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(trimethylsilyl)peroxide primarily undergoes oxidation reactions. It serves as an oxygen source that enables a controlled release of hydrogen peroxide under mostly anhydrous conditions .

Common Reagents and Conditions:

Oxidation: Catalytic amounts of a proton source (such as water or methanol) are needed to promote hydrolysis.

Baeyer-Villiger Oxidation: This compound is used as an oxidant in the Baeyer-Villiger oxidation of ketones to esters or lactones.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

BTSP is characterized by its molecular formula and a molecular weight of approximately 178.38 g/mol. It is typically found as a colorless to nearly colorless liquid, sensitive to moisture and heat, requiring careful handling and storage under inert conditions.

Oxidation Reactions

BTSP is widely employed as an oxidant in various organic reactions, particularly in the epoxidation of olefins.

- Olefin Epoxidation : Research has demonstrated that BTSP can replace traditional oxidants like hydrogen peroxide in the epoxidation process when used with inorganic oxorhenium derivatives. This method allows for controlled release of hydrogen peroxide, preserving sensitive catalytic species and improving reaction efficiency .

- Baeyer-Villiger Oxidation : BTSP has also been utilized in Baeyer-Villiger type oxidations, where it acts as an efficient oxidant for converting ketones into esters. This reaction is significant for synthesizing various pharmaceuticals and agrochemicals .

Functionalization of Hydrocarbons

BTSP serves as a crucial reagent in the functionalization of hydrocarbons, enabling selective transformations.

- Hydrocarbon Functionalization : Studies indicate that BTSP can facilitate the oxidation of hydrocarbons through a Fe(II)-Fe(IV) manifold, allowing for the introduction of functional groups into otherwise inert hydrocarbon frameworks. This application is particularly relevant in synthetic organic chemistry where functional group diversity is essential .

Electrophilic Chlorination

Recent research has explored the use of BTSP in generating electrophilic chlorine sources through its reaction with dichlorotriphenylphosphorane. This method provides a new pathway for chlorination reactions, expanding the toolkit available for synthetic chemists .

Environmental Applications

BTSP's oxidative properties have potential environmental applications, particularly in the degradation of pollutants.

- Pollutant Degradation : The ability of BTSP to generate reactive oxygen species makes it a candidate for oxidative degradation processes aimed at breaking down environmental contaminants, thus contributing to cleaner industrial processes and waste management strategies.

Case Study 1: Olefin Epoxidation

In a systematic study, researchers replaced traditional organometallic rhenium species with inorganic rhenium oxides using BTSP as an oxidant. The results showed enhanced catalytic turnover and selectivity in epoxidation reactions, demonstrating BTSP's effectiveness as a cost-efficient alternative .

Case Study 2: Hydrocarbon Functionalization

A series of experiments highlighted BTSP's role in functionalizing saturated hydrocarbons under mild conditions. The use of BTSP allowed for selective oxidation without over-oxidation or degradation of sensitive substrates, showcasing its utility in complex organic syntheses .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of bis(trimethylsilyl)peroxide involves the controlled release of hydrogen peroxide. This release is facilitated by the hydrolysis of the compound in the presence of a proton source. The hydrogen peroxide generated can then participate in various oxidation reactions, targeting specific molecular pathways depending on the reaction conditions and substrates involved .

Vergleich Mit ähnlichen Verbindungen

Bis(trimethylsilyl)peroxide vs. Molecular Oxygen (O₂)

BTMSPO avoids the need for harsh conditions but suffers from low atom economy compared to O₂. However, O₂-based methods frequently require toxic additives like HMPA, limiting their utility .

This compound vs. Dicumyl Peroxide (DCP)

While DCP excels in industrial polymer applications, BTMSPO’s role in fine chemical synthesis is unmatched. BTMSPO’s controlled H₂O₂ release contrasts with DCP’s radical-driven decomposition .

This compound vs. Hydrogen Peroxide (H₂O₂)

BTMSPO’s anhydrous compatibility and reduced side reactions make it preferable for sensitive substrates, though H₂O₂ is cheaper and more atom-efficient .

Industrial Efficiency

Despite its hazards, BTMSPO’s byproduct (hexamethyldisiloxane) is easily removable, streamlining work-up compared to DCP or H₂O₂-derived processes .

Biologische Aktivität

Bis(trimethylsilyl)peroxide (BTSP) is a versatile organosilicon compound primarily recognized for its utility as a reagent in organic synthesis. It serves as a source of reactive oxygen species, particularly hydrogen peroxide, under controlled conditions. This article explores the biological activity of BTSP, highlighting its chemical properties, applications in synthetic chemistry, and relevant case studies that illustrate its efficacy and safety considerations.

BTSP is a colorless liquid with a molecular formula of C₆H₁₈O₂Si₂ and a molecular weight of 174.38 g/mol. It is characterized by its peroxide functional group, which imparts significant reactivity. The compound can release hydrogen peroxide in anhydrous environments, making it an effective oxidizing agent.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₈O₂Si₂ |

| Molecular Weight | 174.38 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 100°C (decomposes at higher temperatures) |

| Density | 0.8 g/cm³ |

Biological Activity

BTSP exhibits significant biological activity primarily through its role as an oxidizing agent in various chemical reactions. Its ability to release oxygen makes it valuable in reactions such as epoxidation, oxidation of alcohols, and the Baeyer-Villiger oxidation.

The biological activity of BTSP can be attributed to its capacity to generate reactive oxygen species (ROS), which can interact with various biological molecules, including proteins and nucleic acids. This property is particularly useful in synthetic organic chemistry for the selective oxidation of substrates.

- Electrophilic Oxygen Transfer : BTSP acts as an electrophilic oxygen source, facilitating the transfer of oxygen to nucleophiles. For instance, in the epoxidation of alkenes, BTSP interacts with catalysts to form reactive peroxorhenium species that transfer oxygen atoms effectively .

- Oxidative Transformations : The compound is employed in oxidative transformations where it converts thiophosphoryl groups into oxyphosphoryl groups with high stereoselectivity . This reaction demonstrates BTSP's utility in modifying functional groups while retaining desired stereochemical configurations.

Applications in Organic Synthesis

BTSP's role extends beyond simple oxidation reactions; it has been utilized in various synthetic pathways:

- Baeyer-Villiger Oxidation : BTSP has been shown to enhance yields in lactone synthesis when used as an oxidant in combination with ionic liquids . This method showcases its effectiveness in green chemistry by allowing for solvent recycling and reduced environmental impact.

- Synthesis of Organometallic Compounds : The compound is also used to synthesize organometallic peroxides, which are valuable intermediates in organic synthesis .

Case Studies

Several studies have highlighted the practical applications and safety considerations associated with BTSP:

- Synthesis of Lactones : A study demonstrated that using BTSP with ionic liquids significantly increased product yields compared to traditional methods using aqueous hydrogen peroxide . This method not only improved efficiency but also minimized hazardous waste.

- Safety Concerns : Despite its utility, handling BTSP requires caution due to its potential explosive nature when exposed to metal needles or under certain conditions . Proper storage and handling protocols are essential to mitigate risks associated with this compound.

Eigenschaften

IUPAC Name |

trimethyl(trimethylsilylperoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEMYYBBHOILIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434842 | |

| Record name | Bis(trimethylsilyl)peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5796-98-5 | |

| Record name | Trimethylsilyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl)peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.